![molecular formula C15H20N2O2 B14179121 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 918428-79-2](/img/structure/B14179121.png)
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazinedione core with a 1-[[4-(1,1-dimethylethyl)phenyl]methyl] substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities . The compound is also used in the development of pharmaceuticals and as a research tool in various biochemical studies.
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- include other piperazine derivatives such as 1,4-dimethyl-2,3-piperazinedione and 1-ethyl-2,3-piperazinedione .
Uniqueness: What sets 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- apart from other similar compounds is its unique substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
918428-79-2 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenyl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)12-6-4-11(5-7-12)10-17-9-8-16-13(18)14(17)19/h4-7H,8-10H2,1-3H3,(H,16,18) |
Clave InChI |
KHLDRNNZRNTIRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2CCNC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
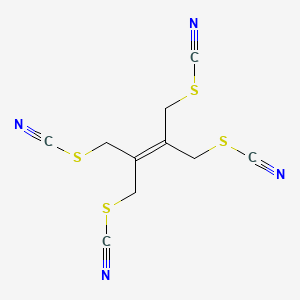
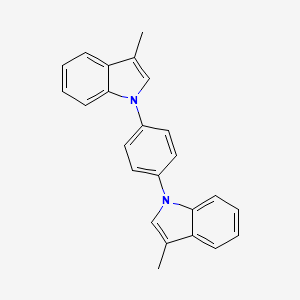
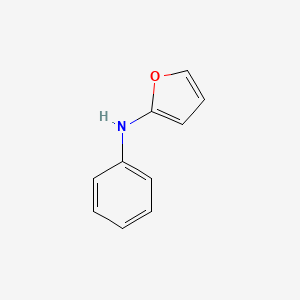
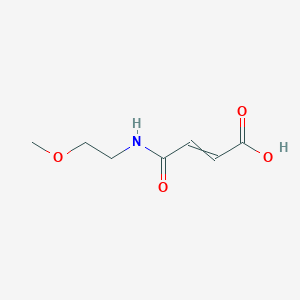
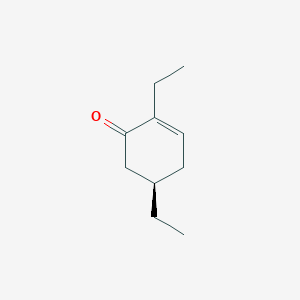
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
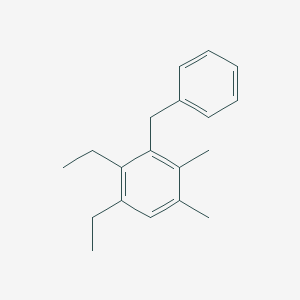


![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
